Scopolamine
Overview
Description
Mechanism of Action
Target of Action
Scopolamine, also known as hyoscine, is a tropane alkaloid that structurally mimics the natural neurotransmitter acetylcholine . Its primary targets are the muscarinic acetylcholine receptors (mAChRs) located in the central nervous system and throughout the body .
Mode of Action
This compound acts as an antagonist to mAChRs, effectively blocking the action of acetylcholine . This interaction results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling . It inhibits cholinergic-mediated glutamate release in hippocampal neurons, which assist in depolarization, potentiation of action potential, and synaptic suppression .
Biochemical Pathways
This compound’s interaction with mAChRs affects various biochemical pathways. For instance, it can instigate Ca2±induced redox imbalance, inflammation, and cell-death pathways leading to memory impairment . It also promotes phospholipase C activity, leading to the release of inositol trisphosphate (IP3), which then triggers calcium ion release into the cytosol .
Pharmacokinetics
This compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties significantly impact its bioavailability. It has a bioavailability of 20-40% . It is metabolized in the liver by CYP3A4 and excreted through the kidneys . The half-life of this compound is greater with subcutaneous administration at 213 minutes . Following the removal of the transdermal patch system, this compound plasma concentrations decrease in a log-linear fashion with a half-life of 9.5 hours .
Result of Action
At the molecular level, this compound’s action results in a variety of effects. It can cause blurred vision if applied directly to the eye . At the cellular level, this compound has been found to inhibit the migration of lung cancer cells , potentially reducing the likelihood of metastasis . It also has a significant effect on various cellular functions in lung cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light intensity and daily exposure to light have a major impact on this compound production and plant development . Nitrogen supply is also an important regulating variable that can be applied in a targeted manner for influencing this compound and biomass production .
Biochemical Analysis
Biochemical Properties
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It is more potent than hyoscyamine as a mydriatic and suppressant of salivation, shows weaker spasmolytic effects, and possesses central depressing effects at low therapeutic doses .
Cellular Effects
This compound has been shown to induce cognitive disability in Alzheimer’s disease models, with its effects mediated through different signaling pathways such as phosphatidylinositol-3-kinase (PI3K) and downstream intermediates including protein-kinase-B (Akt), glycogen-synthase-kinase-3β (GSK-3β), cAMP-response-element-binding-protein (CREB), brain-derived-neurotrophic factor (BDNF), and tropomyosin-related-kinase receptor-B (TrKB) .
Molecular Mechanism
This compound’s mechanism of action involves binding to muscarinic acetylcholine receptors as an antagonist, thereby inhibiting the parasympathetic nervous system . This leads to a decrease in activities such as salivation and lacrimation, which are controlled by the parasympathetic nervous system .
Temporal Effects in Laboratory Settings
It is known that this compound’s bioavailability is low at 13 ± 1%, presumably because of first-pass metabolism .
Dosage Effects in Animal Models
It is known that this compound can induce cognitive disability in Alzheimer’s disease models .
Metabolic Pathways
It is known, however, that this compound undergoes first-pass metabolism .
Transport and Distribution
It is known, however, that this compound glucoside was found in stem tissue, which is likely the form of transported this compound .
Subcellular Localization
It is known that this compound acts at the level of muscarinic acetylcholine receptors, which are G protein-coupled receptors located in the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scopolamine can be synthesized through various methods. One notable synthetic route involves the use of tropinone as a starting material. Tropinone undergoes a series of chemical reactions, including reduction, esterification, and epoxidation, to yield this compound . Another method involves the use of magnetic field-induced crystallization to prepare this compound hydrobromide with high purity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plants of the Solanaceae family. The extraction process includes alkalization, extraction with non-polar solvents, and purification via multiple liquid-liquid extraction techniques . Recent advancements have also led to the development of fully synthetic methods to produce this compound, reducing reliance on plant sources .
Chemical Reactions Analysis
Types of Reactions: Scopolamine undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidative demethylation during incubation with cytochrome P-450 enzymes.
Reduction: Reduction reactions can be employed to modify the structure of this compound for the synthesis of derivatives.
Substitution: Substitution reactions can be used to introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P-450 enzymes and other oxidative agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Oxidative demethylation products.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted this compound derivatives with modified pharmacological properties.
Scientific Research Applications
Scopolamine has a wide range of scientific research applications:
Biology: It is employed in studies investigating the role of acetylcholine in the nervous system.
Medicine: this compound is used to treat motion sickness, postoperative nausea, and vomiting.
Comparison with Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: Structurally similar to scopolamine and also derived from plants of the Solanaceae family.
Meclizine: An antihistamine used to treat motion sickness, similar in its therapeutic application to this compound.
Uniqueness of this compound: this compound is unique due to its high efficacy in preventing motion sickness and its ability to be administered through various routes, including transdermal patches . Its rapid onset of action and long duration of effect make it a preferred choice for treating motion sickness and postoperative nausea .
Properties
CAS No. |
51-34-3 |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13?,14?,15-,16+/m1/s1 |
InChI Key |
STECJAGHUSJQJN-XSZHVHBUSA-N |
Isomeric SMILES |
CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4 |
impurities |
(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 |
Appearance |
Solid powder |
Color/Form |
Viscous liquid |
melting_point |
59 °C White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/ |
51-34-3 | |
physical_description |
Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C). SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/ |
solubility |
1.0X10+5 mg/L Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/ Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether Very soluble in hot water In water, 1.0X10+5 mg/L, temp not specified |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Boro Scopol Boro-Scopol Hyoscine Isopto Hyoscine Kwells Scoburen Scopace Scopoderm TTS Scopolamine Scopolamine Cooper Scopolamine Hydrobromide Transderm Scop Transderm V Transderm-V Travacalm HO Vorigeno |
vapor_pressure |
7.18X10-9 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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